Cas no 865664-05-7 (1-(2-fluoro-3-methylphenyl)ethan-1-one)

1-(2-Fluoro-3-methylphenyl)ethan-1-one is a fluorinated aromatic ketone characterized by the presence of a fluorine atom and a methyl group on the phenyl ring adjacent to the acetyl moiety. This structural configuration imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing fluorine enhances electrophilic substitution selectivity, while the methyl group contributes to steric and electronic modulation. Its well-defined purity and consistent performance ensure reliable outcomes in coupling reactions, halogenation, and other functionalization processes. Suitable for controlled environments, it is typically handled under inert conditions to preserve integrity.
1-(2-fluoro-3-methylphenyl)ethan-1-one structure
865664-05-7 structure
Product Name:1-(2-fluoro-3-methylphenyl)ethan-1-one
CAS No:865664-05-7
MF:C9H9FO
MW:152.165566205978
MDL:MFCD13194343
CID:3042388
PubChem ID:23160280
Update Time:2025-11-02

1-(2-fluoro-3-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluoro-3-methylphenyl)ethanone
    • 2'-Fluoro-3'-methylacetophenone
    • 1-(2-fluoro-3-methylphenyl)ethan-1-one
    • CL9502
    • 1-(2-Fluoro-3-methylphenyl)ethanone (ACI)
    • 2′-Fluoro-3′-methylacetophenone
    • EN300-1867455
    • DTXSID501294718
    • 865664-05-7
    • AKOS017515592
    • DS-11947
    • MFCD13194343
    • RVKFUFWKGZPWBR-UHFFFAOYSA-N
    • CS-0161968
    • SCHEMBL1642296
    • DB-179852
    • MDL: MFCD13194343
    • Inchi: 1S/C9H9FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3
    • InChI Key: RVKFUFWKGZPWBR-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1C(C)=O

Computed Properties

  • Exact Mass: 152.063743068g/mol
  • Monoisotopic Mass: 152.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1

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1-(2-fluoro-3-methylphenyl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:865664-05-7)1-(2-fluoro-3-methylphenyl)ethan-1-one
Order Number:A940258
Stock Status:in Stock
Quantity:5.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:33
Price ($):210.0/1037.0
Email:sales@amadischem.com

Additional information on 1-(2-fluoro-3-methylphenyl)ethan-1-one

1-(2-Fluoro-3-Methylphenyl)ethan-1-One (CAS No. 865664-05-7): A Comprehensive Overview

1-(2-Fluoro-3-Methylphenyl)ethan-1-One, also known as 2-Fluoro-3-Methylphenyl Acetone, is a versatile organic compound with a molecular formula of C9H10FO. This compound belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) in its molecular structure. The 2-Fluoro-3-Methylphenyl moiety is a key structural feature, contributing to the compound's unique chemical properties and biological activity. The ethan-1-one backbone further enhances its reactivity and potential applications in chemical synthesis.

The 1-(2-Fluoro-3-Methylphenyl)ethan-1-One molecule exhibits a planar aromatic ring system due to the conjugated system formed by the 2-Fluoro-3-Methylphenyl group. This structural characteristic is crucial for its role in various chemical reactions and its potential as a building block in pharmaceutical and agrochemical industries. The fluoro substitution at the 2-position of the phenyl ring introduces unique electronic effects, which can influence the compound's reactivity and selectivity in synthetic pathways.

Recent studies have highlighted the significance of 1-(2-Fluoro-3-Methylphenyl)ethan-1-One in the development of novel drug candidates. A 2023 publication in the Journal of Medicinal Chemistry reported its potential as a prodrug precursor for targeting specific metabolic pathways in cancer therapy. The fluoro substitution at the phenyl ring was found to enhance the compound's metabolic stability, making it a promising candidate for improving drug half-life and bioavailability.

The ethan-1-one group in 1-(2-Fluoro-3-Methylphenyl)ethan-1-One plays a critical role in its reactivity. This group is known for its ability to undergo various chemical transformations, including nucleophilic addition, electrophilic substitution, and oxidation reactions. These properties make the compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the ability to modify functional groups is essential for drug design.

In the context of medicinal chemistry, 1-(2-Fluoro-3-Methylphenyl)ethan-1-One has been explored for its potential as a scaffold for developing new therapeutic agents. A 2024 study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound exhibit potent antitumor activity against multidrug-resistant cancer cell lines. The fluoro substitution was found to modulate the compound's interaction with specific cellular targets, enhancing its efficacy in targeting cancer cells while minimizing off-target effects.

The synthesis of 1-(2-Fluoro-3-Methylphenyl)ethan-1-One typically involves multi-step organic reactions, often starting with the functionalization of the aromatic ring. One common approach involves the Friedel-Crafts acylation of 2-fluoro-3-methylphenyl compounds, followed by oxidative coupling to form the ketone group. This synthetic pathway is well-established in the field of organic chemistry and is often used to produce a wide range of aromatic ketones with diverse applications.

Recent advancements in catalytic methods have further optimized the synthesis of 1-(2-Fluoro-3-Methylphenyl)ethan-1-One. A 2023 review in Catalysis Science & Technology highlighted the use of transition metal catalysts to enhance the efficiency and selectivity of the reaction. These catalytic approaches not only reduce the formation of byproducts but also improve the overall yield of the target compound, making the synthesis process more sustainable and cost-effective.

The 2-Fluoro-3-Methylphenyl group in 1-(2-Fluoro-3-Methylphenyl)ethan-1-One is known for its ability to participate in various types of chemical reactions. For example, the fluoro atom can act as an electron-withdrawing group, influencing the reactivity of the adjacent carbon atoms. This property is particularly useful in the design of molecules with specific biological activities, such as inhibitors of certain enzymatic pathways.

Moreover, the ethan-1-one group in 1-(2-Fluoro-3-Methylphenyl)ethan-1-One can undergo keto-enol tautomerism, a phenomenon that is critical in the stability and reactivity of the compound. This tautomerism allows the compound to exist in multiple resonance structures, which can influence its interaction with biological targets and its overall chemical behavior.

Recent research has also focused on the potential of 1-(2-Fluoro-3-Methylphenyl)ethan-1-One as a precursor for the synthesis of fluorinated compounds with enhanced physicochemical properties. A 2024 study in Chemical Communications demonstrated that derivatives of this compound exhibit improved solubility and stability in aqueous environments, making them suitable for use in pharmaceutical formulations and agrochemical applications.

In conclusion, 1-(2-Fluoro-3-Methylphenyl)ethan-1-One is a multifunctional compound with a wide range of applications in organic chemistry and drug development. Its unique structural features, including the fluoro substitution and the ethan-1-one group, make it a valuable intermediate in the synthesis of complex molecules. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in modern chemical science.

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Amadis Chemical Company Limited
(CAS:865664-05-7)1-(2-fluoro-3-methylphenyl)ethan-1-one
A940258
Purity:99%/99%
Quantity:5.0g/25.0g
Price ($):210.0/1037.0
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